Valrocemide (TV1901, VGD) is a novel antiepileptic drug (AED) and a derivative of valproic acid (VPA). [, , , ] It is classified as a third-generation AED. [] Valrocemide is investigated for its potential in treating epilepsy, particularly refractory epilepsy, due to its promising anticonvulsant profile. [, , , , , ] It is also being explored as a potential therapeutic for bipolar disorder due to its effects on myo-inositol-1-phosphate (MIP) synthase and its ability to attenuate amphetamine-induced rearing in animal models. []
Valrocemide is synthesized from valproic acid, a well-known antiepileptic drug. It belongs to the class of amide derivatives and is specifically designed to target neurotransmitter systems in the brain. The compound is recognized for its potential therapeutic applications in treating epilepsy and possibly other neurological conditions due to its structural modifications aimed at enhancing pharmacological activity.
The synthesis of valrocemide involves several chemical processes. Initially, valproic acid is reacted with glycine under controlled conditions to form the amide bond, resulting in valproyl glycinamide. This reaction typically requires the use of coupling agents to facilitate the formation of the amide linkage.
The synthesis can be summarized in the following steps:
This method ensures that the final product retains high purity and efficacy for further pharmacological testing.
Valrocemide undergoes various chemical reactions that are crucial for its pharmacological activity. Notably, it can be metabolized into active metabolites within the body, which enhances its therapeutic effects. Key reactions include:
These reactions highlight the compound's dynamic nature within biological systems.
Valrocemide's mechanism of action is primarily linked to its ability to modulate neurotransmitter levels in the brain. It is believed to enhance gamma-aminobutyric acid (GABA) activity, a major inhibitory neurotransmitter, thereby stabilizing neuronal excitability.
Preclinical studies have demonstrated that valrocemide exhibits favorable profiles in rodent seizure models, indicating its potential efficacy in humans.
Valrocemide exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate storage conditions and formulation strategies for clinical applications.
Valrocemide has been primarily investigated for its use as an anticonvulsant agent in epilepsy treatment. Its development has focused on improving upon existing therapies by offering:
Clinical trials have indicated that valrocemide is well tolerated at maintenance dosages up to 2,000 mg twice daily, supporting its potential as a viable treatment option in neurology.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2